Ala-Trp-Ala

Description

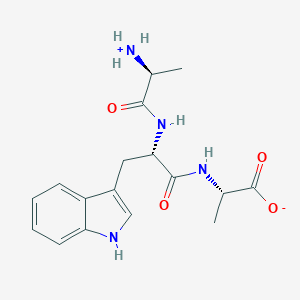

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-9(18)15(22)21-14(16(23)20-10(2)17(24)25)7-11-8-19-13-6-4-3-5-12(11)13/h3-6,8-10,14,19H,7,18H2,1-2H3,(H,20,23)(H,21,22)(H,24,25)/t9-,10-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWXMTTZJKBJCI-BHDSKKPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304231 | |

| Record name | L-Alanyl-L-tryptophyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126310-63-2 | |

| Record name | L-Alanyl-L-tryptophyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126310-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanyl-L-tryptophyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Ala-Trp-Ala Peptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of the tripeptide Alanine-Tryptophan-Alanine (Ala-Trp-Ala). The methodologies detailed herein are grounded in established principles of solid-phase peptide synthesis (SPPS), with a focus on practical application for research and development. This document outlines the necessary reagents, experimental protocols, and analytical techniques required to produce and verify high-purity this compound.

Introduction

The tripeptide this compound is a sequence of interest in various biochemical and pharmaceutical research areas. Its synthesis, while seemingly straightforward, presents specific challenges primarily associated with the tryptophan residue. The indole side chain of tryptophan is susceptible to modification during the acidic conditions of cleavage from the solid support. Furthermore, the dipeptide sequence Ala-Trp is prone to diketopiperazine formation, a common side reaction in peptide synthesis that can significantly reduce the yield of the desired product.

This guide will focus on the widely used Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis strategy. This approach offers the advantage of milder deprotection conditions for the temporary Nα-Fmoc group, which is crucial for preserving the integrity of sensitive residues like tryptophan.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is performed on a solid support (resin), with the peptide chain being assembled in a stepwise manner from the C-terminus to the N-terminus.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1. All reagents should be of peptide synthesis grade.

| Category | Reagent/Material | Purpose |

| Resin | Fmoc-Ala-Wang Resin | Solid support for peptide synthesis, pre-loaded with the C-terminal Alanine. |

| Amino Acids | Fmoc-Trp(Boc)-OH | Protected Tryptophan for the second coupling step. The Boc protecting group on the indole nitrogen prevents side reactions. |

| Fmoc-Ala-OH | Protected Alanine for the final coupling step. | |

| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Activates the carboxylic acid of the incoming amino acid for amide bond formation. |

| HOBt (Hydroxybenzotriazole) | Additive to suppress racemization and improve coupling efficiency. | |

| Base | DIPEA (N,N-Diisopropylethylamine) | Base used to activate the coupling reagents and neutralize the resin. |

| Deprotection Reagent | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain. |

| Solvents | DMF (N,N-Dimethylformamide) | Primary solvent for washing, deprotection, and coupling reactions. |

| DCM (Dichloromethane) | Solvent for washing and resin swelling. | |

| Methanol | Solvent for washing. | |

| Cleavage Cocktail | Trifluoroacetic acid (TFA) | Cleaves the peptide from the resin and removes side-chain protecting groups. |

| Triisopropylsilane (TIS) | Scavenger to prevent re-attachment of carbocations to the tryptophan indole ring. | |

| Water (H₂O) | Scavenger. | |

| Precipitation/Washing | Cold Diethyl Ether | To precipitate the cleaved peptide. |

Experimental Protocol: Fmoc-SPPS of this compound

The synthesis follows a cyclical process of deprotection and coupling, as illustrated in the workflow diagram below.

Step-by-Step Protocol:

-

Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection (First Alanine):

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

-

-

Coupling of Fmoc-Trp(Boc)-OH:

-

In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Once the coupling is complete, drain the reaction mixture and wash the resin as described in step 2.

-

-

Fmoc Deprotection (Tryptophan): Repeat the deprotection procedure as described in step 2.

-

Coupling of Fmoc-Ala-OH:

-

Prepare the activated Fmoc-Ala-OH solution as described in step 3.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

-

Monitor the coupling with a Kaiser test.

-

Wash the resin as described in step 2.

-

-

Final Fmoc Deprotection: Repeat the deprotection procedure as described in step 2 to remove the Fmoc group from the N-terminal alanine.

-

Final Washing and Drying: Wash the peptidyl-resin with DMF, DCM, and methanol. Dry the resin under vacuum.

Cleavage and Deprotection

The cleavage of the peptide from the resin and the removal of the Boc protecting group from the tryptophan side chain are performed simultaneously using a strong acid cocktail containing scavengers.

Cleavage Cocktail:

A recommended cleavage cocktail for tryptophan-containing peptides is a mixture of TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v).

Procedure:

-

Place the dry peptidyl-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether twice more.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification of this compound

The crude peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.

RP-HPLC System and Conditions

| Parameter | Condition |

| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or larger (preparative) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-60% B over 30 minutes (This is a starting point and should be optimized) |

| Flow Rate | 1 mL/min (analytical) or scaled up for preparative |

| Detection | UV at 220 nm and 280 nm (for tryptophan) |

Purification Protocol

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of mobile phase A. If solubility is an issue, a small amount of acetonitrile can be added.

-

Injection and Fraction Collection: Inject the sample onto the equilibrated HPLC column. Collect fractions corresponding to the major peak that elutes.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the purified peptide as a white powder.

The purification workflow is depicted in the following diagram:

Characterization of this compound

The identity and purity of the synthesized peptide are confirmed using mass spectrometry.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is typically used to determine the molecular weight of the peptide.

-

Expected Monoisotopic Mass of [M+H]⁺: 347.1608 g/mol

Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence by analyzing the fragmentation pattern. The major fragment ions expected are b- and y-ions resulting from the cleavage of the peptide bonds.

Expected Fragmentation:

Unveiling the Potential of Ala-Trp-Ala: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the biological activity and specific functions of the tripeptide Alanine-Tryptophan-Alanine (Ala-Trp-Ala) is limited in current scientific literature. This guide provides a comprehensive overview based on the known roles of its constituent amino acids, the activities of related peptides, and established methodologies for peptide research. It is intended to serve as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction to this compound

The tripeptide this compound is a sequence of three amino acids: L-Alanine, L-Tryptophan, and L-Alanine. As a short-chain peptide, it has the potential for high bioavailability and specificity in biological systems. The presence of the aromatic amino acid Tryptophan, flanked by two Alanine residues, suggests a unique conformational structure that could influence its interaction with biological targets. Tryptophan is a precursor to the neurotransmitter serotonin and the hormone melatonin, and its presence in peptides often confers significant biological activity. Alanine is a non-polar amino acid that can influence the peptide's overall hydrophobicity and structural stability. This guide will explore the hypothetical functions, potential mechanisms of action, and a roadmap for the systematic investigation of this compound.

Inferred Biological Profile from Constituent Amino Acids

The potential biological activities of this compound can be inferred from the known functions of its constituent amino acids.

-

L-Alanine (Ala): A non-essential amino acid, L-Alanine plays a crucial role in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. It is also involved in the synthesis of other amino acids and is a component of many proteins. In the context of a peptide, alanine residues can contribute to alpha-helix formation and overall stability.

-

L-Tryptophan (Trp): An essential amino acid, L-Tryptophan is a precursor for the synthesis of several important biomolecules, including the neurotransmitter serotonin, the hormone melatonin, and niacin (vitamin B3). Tryptophan-containing peptides have been shown to possess a range of biological activities, including antimicrobial, antioxidant, and immunomodulatory effects. The indole side chain of tryptophan can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are critical for molecular recognition.

Potential Biological Activities and Therapeutic Applications

Based on the activities of related peptides, this compound could be investigated for the following properties:

-

Antimicrobial Activity: Tryptophan-rich antimicrobial peptides (Trp-rich AMPs) are a class of short cationic peptides with potent activity against a broad spectrum of microorganisms. The proposed mechanism often involves the interaction of the tryptophan residues with the microbial cell membrane, leading to membrane disruption and cell death.

-

Antioxidant Properties: The indole ring of tryptophan can act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Peptides containing tryptophan have demonstrated significant antioxidant activity in various in vitro assays.

-

Neuroactivity: Given that tryptophan is a direct precursor to serotonin, it is plausible that this compound could modulate serotonergic pathways. It may act as a carrier for tryptophan across the blood-brain barrier or interact directly with serotonin receptors or transporters.

-

Enzyme Inhibition: Short peptides are known to act as inhibitors of various enzymes. For instance, some peptides can inhibit enzymes involved in inflammation or cancer progression.

Quantitative Data from Related Peptides

While no specific quantitative data for this compound is available, the following table summarizes data from related peptides to provide a comparative context for potential research.

| Peptide Sequence | Biological Activity | Assay | Quantitative Measurement |

| Trp-Ala | Dipeptide | Metabolite | - |

| Lys-D-Ala-Trp | Tripeptide | Antimicrobial | MIC: 64 µg/mL (Illustrative)[1] |

| Arg-D-Ala-Phe | Tripeptide | Antimicrobial | MIC: 32 µg/mL (Illustrative)[1] |

Note: The MIC (Minimum Inhibitory Concentration) values for Lys-D-Ala-Trp and Arg-D-Ala-Phe are provided as illustrative examples of quantitative data for tripeptides and are not experimentally verified values for these specific sequences.[1]

Proposed Experimental Protocols for Characterization

A systematic investigation of this compound would involve a multi-step process encompassing synthesis, purification, and a battery of biological assays.

Peptide Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry.

-

Resin Preparation: A Rink Amide resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The first amino acid (Fmoc-Ala-OH) is activated using a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA and coupled to the resin.

-

Washing: The resin is washed extensively with DMF to remove excess reagents.

-

Repeat Cycles: The deprotection and coupling steps are repeated for the subsequent amino acids (Fmoc-Trp(Boc)-OH and Fmoc-Ala-OH).

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

In Vitro Biological Assays

Antimicrobial Activity (MIC Assay):

-

Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., E. coli, S. aureus) is cultured to mid-log phase.

-

Peptide Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest peptide concentration that inhibits visible bacterial growth.

Antioxidant Activity (DPPH Radical Scavenging Assay):

-

Reaction Mixture: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is mixed with various concentrations of this compound.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated relative to a control.

Visualizations of Workflows and Hypothetical Pathways

Experimental Workflow for this compound Characterization

Caption: A general experimental workflow for the synthesis, purification, and biological characterization of the tripeptide this compound.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical mechanism by which this compound, as a tryptophan-containing peptide, might interact with a G-protein coupled receptor (GPCR), a common target for neuroactive compounds.

Caption: A hypothetical signaling pathway illustrating the potential interaction of this compound with a G-protein coupled receptor (GPCR).

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, its composition suggests a high potential for interesting and therapeutically relevant functions. The presence of tryptophan, a versatile and biologically active amino acid, is particularly noteworthy. The systematic approach outlined in this guide, from synthesis and purification to a hierarchical series of in vitro and cell-based assays, provides a clear path for future research. Elucidating the structure-activity relationship of this compound and related peptides could lead to the development of novel therapeutic agents for a range of conditions, from infectious diseases to neurological disorders. Further investigation into this and other novel tripeptides is warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide to the Structure and Conformation of the Ala-Trp-Ala Tripeptide

This guide provides a comprehensive technical overview of the structure and conformational analysis of the tripeptide L-Alanyl-L-Tryptophanyl-L-Alanine (Ala-Trp-Ala). It is intended for researchers, scientists, and professionals in the field of drug development and peptide science. This document delves into the molecular architecture of this compound, outlines the key experimental and computational methodologies for its conformational analysis, and presents expected quantitative data for its structural parameters.

Introduction to this compound

The tripeptide this compound is a sequence of three amino acids: Alanine, Tryptophan, and Alanine. The structure consists of a central Tryptophan residue flanked by two Alanine residues. The N-terminus is capped by an Alanine, and the C-terminus is also an Alanine. The physicochemical properties of this tripeptide are significantly influenced by the large, hydrophobic, and aromatic indole side chain of the central Tryptophan residue, while the small, nonpolar methyl side chains of the Alanine residues contribute to its overall conformational flexibility. Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its potential biological activity and for its application in rational drug design.

Molecular Structure and Properties

The chemical structure of this compound is characterized by two peptide bonds linking the three amino acid residues. The sequence is H₂N-Ala-Trp-Ala-COOH.

Key Structural Features:

-

N-terminus: L-Alanine

-

Central Residue: L-Tryptophan

-

C-terminus: L-Alanine

-

Molecular Formula: C₁₇H₂₂N₄O₄

-

Molecular Weight: 362.38 g/mol

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds of the peptide backbone, specifically the phi (φ) and psi (ψ) dihedral angles of each amino acid residue. The bulky indole side chain of Tryptophan imposes significant steric constraints, influencing the accessible conformations.

Experimental and Computational Conformational Analysis

A combination of experimental techniques and computational modeling is typically employed to determine the conformational preferences of peptides like this compound.

Experimental Protocols

3.1.1. Peptide Synthesis and Purification

-

Solid-Phase Peptide Synthesis (SPPS): The tripeptide is synthesized on a solid support resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid). The synthesis involves sequential coupling of Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ala-OH) using a coupling agent such as HBTU/DIPEA. The Fmoc protecting group is removed with piperidine between each coupling step.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: The purified peptide is characterized by mass spectrometry (MS) to confirm its molecular weight and by analytical HPLC to assess its purity.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 1-5 mM solution of the purified peptide is prepared in a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffered solution at a specific pH).

-

Data Acquisition: A series of one-dimensional (¹H) and two-dimensional (e.g., TOCSY, NOESY, HSQC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Spectral Assignment: The resonances for all protons and carbons in the peptide are assigned using the 2D NMR data.

-

Conformational Analysis:

-

Nuclear Overhauser Effect (NOE) data: NOESY spectra provide information about through-space proton-proton distances (typically < 5 Å), which are used to determine the peptide's three-dimensional structure.

-

³J-coupling constants: The coupling constants between adjacent protons (e.g., ³J(HNHα)) are related to the dihedral angles (φ) via the Karplus equation.

-

Chemical shifts: Deviations of α-proton and α-carbon chemical shifts from random coil values can indicate the presence of secondary structure.

-

3.1.3. X-ray Crystallography

-

Crystallization: The purified peptide is crystallized by screening a wide range of conditions (e.g., different precipitants, pH, temperature) using techniques like vapor diffusion (hanging drop or sitting drop).

-

Data Collection: A suitable single crystal is mounted and exposed to an X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the peptide are determined and refined to yield a high-resolution three-dimensional structure.

Computational Modeling

-

Molecular Dynamics (MD) Simulations: MD simulations are used to explore the conformational space of the peptide in a simulated environment (e.g., in a box of water molecules). The simulation tracks the movement of atoms over time based on a force field, providing insights into the peptide's flexibility and preferred conformations.

-

Quantum Mechanics (QM) Calculations: QM calculations can be used to obtain more accurate energies for different conformations and to calculate properties like NMR chemical shifts.

Quantitative Conformational Data

The following tables summarize the expected ranges for key conformational parameters of this compound, based on known properties of its constituent amino acids and general peptide structures.

Table 1: Expected Backbone Dihedral Angles (φ, ψ) for Common Secondary Structures

| Secondary Structure | φ (degrees) | ψ (degrees) |

| Right-handed α-helix | -60 ± 15 | -45 ± 15 |

| β-sheet | -120 ± 30 | +120 ± 30 |

| Polyproline II helix | -75 ± 15 | +145 ± 15 |

| Turn (Type I) | i+1: -60, i+2: -90 | i+1: -30, i+2: 0 |

| Turn (Type II) | i+1: -60, i+2: +80 | i+1: +120, i+2: 0 |

Table 2: Typical ³J(HNHα) Coupling Constants and Corresponding φ Angles

| ³J(HNHα) (Hz) | Approximate φ (degrees) |

| > 8.5 | -120 ± 20 (β-sheet) |

| < 5.5 | -60 ± 15 (α-helix) |

| 6.0 - 8.0 | Extended or random coil |

Visualizations

Experimental Workflow for Conformational Analysis

Caption: Workflow for the experimental and computational analysis of this compound conformation.

Logical Relationship of Conformational Parameters

Caption: Relationship between dihedral angles and the overall 3D structure of this compound.

Conclusion

The conformational analysis of the this compound tripeptide requires a multi-pronged approach that integrates peptide synthesis, high-resolution experimental techniques like NMR and X-ray crystallography, and powerful computational methods. While the small size of the flanking Alanine residues provides some conformational freedom, the bulky Tryptophan side chain is expected to be a major determinant of the overall structural preferences. The methodologies and data presented in this guide provide a robust framework for researchers to investigate the structure-function relationships of this and other related peptides, ultimately aiding in the development of novel peptide-based therapeutics.

An In-depth Technical Guide to the Physicochemical Properties of the Tripeptide Ala-Trp-Ala

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide L-alanyl-L-tryptophyl-L-alanine, hereafter referred to as Ala-Trp-Ala, is a short-chain peptide composed of two alanine residues and a central tryptophan residue. The unique properties of its constituent amino acids, particularly the large, hydrophobic, and aromatic indole side chain of tryptophan, are expected to significantly influence the overall physicochemical characteristics of the tripeptide. These properties are critical determinants of its behavior in biological systems, including its solubility, membrane permeability, and potential interactions with molecular targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its characterization. While specific experimental data for this tripeptide is not extensively available in the public domain, this guide offers the foundational knowledge and methodologies required for its thorough investigation.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other values may be theoretical predictions and should be confirmed by experimental analysis.

| Property | Value | Source/Method |

| Molecular Formula | C₁₇H₂₂N₄O₄ | Calculated |

| Molecular Weight | 346.38 g/mol | Calculated |

| CAS Number | 126310-63-2 | Commercial Supplier |

| Isoelectric Point (pI) | Not Experimentally Determined | Theoretical calculation required |

| Aqueous Solubility | Not Experimentally Determined | Experimental determination required |

| Hydrophobicity (LogP) | Not Experimentally Determined | Theoretical prediction and experimental determination (RP-HPLC) required |

Experimental Protocols

To ascertain the precise physicochemical characteristics of this compound, the following experimental protocols are recommended.

Determination of Isoelectric Point (pI) by pH Titration

The isoelectric point is the pH at which the net charge of the peptide is zero. This can be determined experimentally via pH titration.

Materials:

-

This compound tripeptide

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

-

Burettes

-

Beakers or titration vessel

-

Deionized water

Procedure:

-

Prepare a solution of this compound of known concentration (e.g., 10 mM) in deionized water.

-

Initially, acidify the peptide solution to a low pH (e.g., pH 2) by the dropwise addition of 0.1 M HCl while stirring.

-

Titrate the acidified solution with 0.1 M NaOH, adding small, precise volumes of the titrant.

-

Record the pH of the solution after each addition of NaOH.

-

Continue the titration until the pH reaches a high value (e.g., pH 12).

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The titration curve will show two inflection points, corresponding to the pKa values of the N-terminal amino group and the C-terminal carboxyl group.

-

The isoelectric point (pI) can be calculated as the average of these two pKa values: pI = (pKa₁ + pKa₂)/2.

Measurement of Aqueous Solubility

The solubility of a peptide is a critical parameter for its handling, formulation, and biological activity.

Materials:

-

This compound tripeptide

-

Deionized water (or desired buffer)

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Analytical balance

Procedure:

-

Prepare a series of vials containing a fixed volume of deionized water.

-

Add increasing amounts of this compound to each vial to create a range of concentrations.

-

Vortex each vial vigorously for a set period (e.g., 2 minutes) to facilitate dissolution.

-

Allow the solutions to equilibrate at a constant temperature for a specified time (e.g., 24 hours) to ensure saturation.

-

After equilibration, centrifuge the vials at high speed to pellet any undissolved peptide.

-

Carefully collect the supernatant from each vial.

-

Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical method. Given the presence of tryptophan, UV-Vis spectrophotometry at 280 nm is a viable option. Alternatively, a more precise measurement can be obtained using a calibrated HPLC method.

-

The highest concentration at which the peptide fully dissolves represents its aqueous solubility under the tested conditions.

Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for determining the relative hydrophobicity of peptides. The retention time on a nonpolar stationary phase is indicative of the peptide's hydrophobicity.

Materials:

-

This compound tripeptide

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Reference peptides with known hydrophobicity (optional, for calibration)

Procedure:

-

Dissolve the this compound tripeptide in a suitable solvent, typically Mobile Phase A.

-

Set up an HPLC method with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the dissolved this compound sample onto the column.

-

Monitor the elution of the peptide using the UV detector at an appropriate wavelength (e.g., 220 nm for the peptide backbone and 280 nm for the tryptophan side chain).

-

The retention time of the peptide is directly related to its hydrophobicity; a longer retention time indicates greater hydrophobicity.

-

The hydrophobicity can be expressed as the percentage of acetonitrile at which the peptide elutes or by calculating a hydrophobicity index based on the retention times of a set of standard peptides.

Experimental Workflow Visualization

The logical flow for the experimental characterization of this compound's physicochemical properties is depicted in the following diagram.

Potential Biological Significance

While no specific biological activities or signaling pathways have been definitively associated with this compound in the current literature, the presence of a central tryptophan residue suggests several potential areas of interest for researchers. Tryptophan-containing peptides are known to be involved in a variety of biological processes.[1][2] The indole side chain of tryptophan can participate in cation-π interactions, hydrogen bonding, and hydrophobic interactions, which are crucial for molecular recognition and binding to biological targets.[2]

Peptides rich in tryptophan have been investigated for their antimicrobial and anticancer activities.[2] The ability of the tryptophan side chain to anchor peptides to cell membranes is a key factor in these biological functions. Furthermore, tryptophan is a precursor to the neurotransmitter serotonin, and peptides containing tryptophan may have neuromodulatory effects.

Given these general properties of tryptophan-containing peptides, this compound could serve as a valuable model peptide for studying peptide-membrane interactions or as a starting point for the design of novel bioactive peptides. Further research is warranted to explore the potential biological roles of this tripeptide.

Conclusion

This technical guide provides a foundational framework for the comprehensive physicochemical characterization of the tripeptide this compound. Although specific experimental data for this molecule is sparse, the detailed protocols and workflow outlined herein offer a clear path for researchers to determine its isoelectric point, solubility, and hydrophobicity. Understanding these core properties is an essential first step in elucidating its potential biological functions and for its application in drug development and other scientific research. The presence of a central tryptophan residue makes this compound an intriguing subject for future investigations into the structure-activity relationships of short peptides.

References

The Ala-Trp-Ala Tripeptide: A Technical Guide to Sequence and Motif Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ala-Trp-Ala (AWA) tripeptide, a sequence of three amino acids—Alanine, Tryptophan, and Alanine—represents a fascinating subject for structural and functional analysis in peptide and protein research. While simple in its primary structure, the unique properties of its constituent amino acids, particularly the bulky, aromatic Tryptophan flanked by two small, non-polar Alanine residues, suggest a range of potential biochemical and biophysical characteristics. This guide provides an in-depth technical overview of the this compound sequence, including its inferred properties, methods for its analysis, and its potential significance as a structural or functional motif.

The central Tryptophan residue, with its large indole side chain, is the least abundant amino acid in proteins but plays critical roles in protein structure and function.[1] It is often involved in stabilizing protein structures through hydrophobic and cation-π interactions and can be crucial for ligand binding and enzyme catalysis.[1][2] Alanine, in contrast, is a small and non-polar amino acid that contributes to the hydrophobic core of proteins and is frequently found in both alpha-helices and beta-sheets, providing structural stability without participating in complex chemical interactions.[3][4] The symmetric arrangement of Alanine around Tryptophan in the AWA sequence suggests a motif where the properties of Tryptophan are prominently displayed while being sterically accessible.

Inferred Biochemical and Biophysical Properties of this compound

Direct experimental data for the this compound tripeptide is limited. However, we can infer its properties based on the well-characterized attributes of its constituent amino acids.

Data Presentation: Inferred Properties of this compound

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C23H26N4O4 | Sum of the atomic compositions of Alanine (C3H7NO2) x 2 and Tryptophan (C11H12N2O2) minus two water molecules for the two peptide bonds. |

| Molecular Weight | ~422.48 g/mol | Calculated from the molecular formula. |

| Hydrophobicity | Hydrophobic | Tryptophan is one of the most hydrophobic amino acids, and Alanine is also non-polar.[5][6] The overall character of the tripeptide is therefore expected to be hydrophobic. The hydrophobicity index at pH 7 for Tryptophan is 97 and for Alanine is 41 (on a normalized scale where Phenylalanine is 100).[7] |

| Charge at Physiological pH (7.4) | Neutral (Zwitterionic) | The N-terminus will be protonated (+1), the C-terminus will be deprotonated (-1), and none of the side chains (Alanine's methyl group and Tryptophan's indole ring) are ionizable at physiological pH.[5][8] |

| Aromaticity | Aromatic | Conferred by the indole ring of the central Tryptophan residue.[9] |

| UV Absorbance | Strong absorbance around 280 nm | The indole group of Tryptophan is a strong chromophore.[10] |

| Potential for Hydrogen Bonding | Moderate | The N-H group of the Tryptophan indole side chain can act as a hydrogen bond donor.[10] The peptide backbone also contains hydrogen bond donors and acceptors. |

| Structural Propensity | Likely to be found in flexible regions or at protein interfaces | The bulky Tryptophan side chain may disfavor tight packing within highly ordered secondary structures like the core of an alpha-helix, while its hydrophobicity makes it suitable for protein-protein or protein-ligand interfaces. Tryptophan residues are often found anchoring membrane proteins within the cell membrane.[11] |

This compound Motif Analysis

A motif is a short, conserved sequence pattern associated with a specific function. The AWA motif, characterized by a large aromatic residue flanked by two small, non-polar residues, could serve several roles in a protein context.

Structural Context in Proteins

The AWA motif is likely to be located on the surface of a protein, with the hydrophobic Tryptophan side chain contributing to a binding interface. The flanking Alanine residues provide flexibility and minimal steric hindrance, allowing the Tryptophan indole ring to orient itself for optimal interaction with a binding partner, such as another protein or a small molecule ligand. Tryptophan-rich motifs are known to be important for interactions with lipid membranes, suggesting a potential role for AWA in membrane-associated proteins.[12][13]

Functional Implications

The function of an AWA motif would be largely dictated by the central Tryptophan residue. Potential functions include:

-

Protein-Protein Interaction: The indole ring can participate in π-π stacking and cation-π interactions, which are crucial for the stability of protein complexes.[2]

-

Ligand Binding: The hydrophobic and aromatic nature of Tryptophan makes it a key residue in the binding pockets of many proteins for hydrophobic ligands.

-

Membrane Anchoring: The AWA motif could serve to anchor a protein domain at the lipid-water interface of a cell membrane.[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the synthesis, purification, and analysis of the this compound tripeptide.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the standard method for producing short peptides. The following is a generalized protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Ala-Wang resin

-

Fmoc-Trp(Boc)-OH (Boc protection on the indole nitrogen)

-

Fmoc-Ala-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Ether (cold)

Protocol:

-

Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

-

Coupling of the Second Amino Acid (Trp):

-

Dissolve Fmoc-Trp(Boc)-OH (3 equivalents) and HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling for the Third Amino Acid (Ala):

-

Repeat the Fmoc deprotection step as described above.

-

Couple Fmoc-Ala-OH using the same coupling procedure as for Tryptophan.

-

-

Final Deprotection:

-

Perform a final Fmoc deprotection to reveal the N-terminal amine.

-

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the peptide by adding the filtrate to cold ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

Purification of this compound by Reverse-Phase HPLC (RP-HPLC)

Materials:

-

Crude this compound peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

RP-HPLC system with a C18 column

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a small amount of Solvent A.

-

Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Injection and Elution:

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.

-

Monitor the elution profile by measuring UV absorbance at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Structural Analysis of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials:

-

Purified this compound peptide

-

Deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O)

-

NMR spectrometer

Protocol:

-

Sample Preparation: Dissolve the lyophilized peptide in the chosen deuterated solvent to a concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall purity and folding state of the peptide.

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues (Alanine and Tryptophan).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This will provide information about the peptide's conformation.

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances to specific atoms in the peptide sequence using the TOCSY and NOESY spectra.

-

Analyze the NOE cross-peaks to determine inter-proton distances and deduce the three-dimensional structure of the peptide.

-

Visualizations

Hypothetical Signaling Pathway Involving an AWA Motif

This diagram illustrates a hypothetical signaling pathway where a protein containing an AWA motif is involved in a protein-protein interaction that leads to the activation of a downstream kinase cascade.

Caption: Hypothetical signaling pathway involving an AWA motif.

Experimental Workflow for AWA Peptide Analysis

This diagram outlines the general workflow for the synthesis, purification, and analysis of the this compound tripeptide.

References

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. news.betzone.co.uk [news.betzone.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. Hydrophobic and Polar Amino Acids [www2.chem.wisc.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. byjus.com [byjus.com]

- 10. Amino Acids - Tryptophan [biology.arizona.edu]

- 11. Tryptophan - Wikipedia [en.wikipedia.org]

- 12. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Synthetic Tripeptide Ala-Trp-Ala

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Alanine-Tryptophan-Alanine (Ala-Trp-Ala or AWA) is a synthetically accessible molecule that has found utility in a variety of biophysical and physicochemical research applications. Unlike many peptides of biological interest, there is currently no substantive evidence to suggest that this compound occurs naturally. Its significance lies in its specific chemical structure, which incorporates the fluorescent and environmentally sensitive amino acid tryptophan flanked by two alanine residues. This arrangement makes it a valuable tool for investigating peptide structure, dynamics, and interactions. This guide provides a comprehensive overview of the synthesis of this compound, its known physicochemical properties, and its applications in research, adhering to a technical format for an audience of scientific professionals.

Physicochemical Properties of this compound

The properties of this compound are largely dictated by its constituent amino acids. The central tryptophan residue provides a bulky, hydrophobic, and fluorescent indole side chain, while the terminal alanine residues are small and nonpolar.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂N₄O₄ | - |

| Molecular Weight | 362.39 g/mol | - |

| Chemiluminescence Efficiency (vs. free Trp) | Increased efficiency due to blocked amino group of Trp | [1] |

| Static Molecular Susceptibility (of fluorinated derivative) | 4πε₀ × 330 ± 150 ų | [2] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the most common method for the chemical synthesis of peptides like this compound. The following is a generalized protocol based on the widely used Fmoc/tBu strategy.

Materials:

-

Fmoc-Ala-Wang resin

-

Fmoc-Trp(Boc)-OH

-

Fmoc-Ala-OH

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Trp):

-

Dissolve Fmoc-Trp(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the coupling solution to the deprotected resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Fmoc Deprotection: Repeat step 2.

-

Amino Acid Coupling (Ala):

-

Dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the coupling solution to the deprotected resin and agitate for 2 hours.

-

Perform a Kaiser test.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis of this compound

Caption: Workflow for the solid-phase synthesis of this compound.

Hypothetical Signaling Pathway Interaction

Given the absence of known biological signaling pathways for this compound, the following diagram illustrates a hypothetical interaction based on the properties of other tryptophan-containing peptides, which can sometimes act as ligands for cell surface receptors. This is a conceptual representation and not based on experimental evidence for this compound.

Caption: A hypothetical G-protein coupled receptor signaling pathway.

Research Applications of this compound

The synthetic tripeptide this compound has been utilized in several specialized areas of research, primarily leveraging the unique properties of the tryptophan residue.

-

Fluorescence Spectroscopy: The intrinsic fluorescence of the tryptophan indole ring is highly sensitive to its local environment. Studies have used this compound to investigate the fluorescence decay kinetics of tryptophan in a defined peptide context, providing insights into protein folding and dynamics. For instance, biexponential fluorescence decay has been observed for this compound, suggesting the existence of different conformational substructures of the tryptophan side chain in the excited state.[3]

-

Chemiluminescence Studies: The reaction of peptides with reactive oxygen species is of significant interest in understanding oxidative stress. This compound has been used as a model peptide to study the chemiluminescence resulting from the reaction with singlet oxygen. These studies have shown that blocking the N-terminal amino group of tryptophan, as is the case in this compound where it is part of a peptide bond, increases the efficiency of the chemiluminescent process.[1]

-

Matter-Wave Interferometry: In the field of quantum physics, researchers have explored the wave-like nature of molecules. To make peptides like this compound suitable for such experiments, which require them to be in the gas phase, they have been chemically modified with fluorinated alkyl chains to increase their volatility. These modified this compound molecules have been used in matter-wave interferometry experiments to measure their static molecular susceptibility.[2][4]

Conclusion

This compound is a synthetic tripeptide that serves as a valuable tool in biophysical and physicochemical research. While it is not known to occur naturally, its well-defined structure, incorporating a central tryptophan residue, makes it an ideal model for studying peptide photophysics, reactions with reactive oxygen species, and even fundamental quantum phenomena. The experimental protocols for its synthesis are well-established, and its applications, though specialized, have contributed to a deeper understanding of peptide chemistry and physics. Future research may continue to find novel applications for this and similar synthetic peptides in various scientific disciplines.

References

- 1. Chemiluminescence associated with singlet oxygen reactions with amino acids, peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 3. mdpi.com [mdpi.com]

- 4. Tailoring the volatility and stability of oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

The Ala-Trp-Ala Motif in Protein-Protein Interactions: A Technical Overview

A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional significance of the Alanine-Tryptophan-Alanine tripeptide and its constituent residues in mediating molecular recognition.

Introduction

This technical guide provides an in-depth analysis of the roles of Alanine and Tryptophan in PPIs, offering insights into how an Ala-Trp-Ala sequence might contribute to the stability and specificity of protein complexes. We will explore the structural properties of these amino acids, their prevalence in interaction hotspots, and the experimental methodologies used to investigate their functions.

Core Concepts: The Roles of Alanine and Tryptophan in Protein Interfaces

Alanine (Ala, A): The "Neutral" Player

Alanine is a small, nonpolar aliphatic amino acid.[1][2] Its side chain consists of a single methyl group, rendering it chemically inert and hydrophobic. In the context of protein-protein interactions, alanine's role is often subtle but significant:

-

Steric Complementarity: Due to its small size, alanine can fit into sterically restricted pockets within a protein interface, contributing to the overall shape complementarity between binding partners.

-

Hydrophobic Interactions: While not as strongly hydrophobic as larger residues, the methyl group of alanine can participate in van der Waals interactions and contribute to the hydrophobic effect, which is a major driving force for protein association.[1]

-

Flexibility and Conformational Entropy: The minimal side chain of alanine provides conformational flexibility to the polypeptide backbone, which can be important for the induced fit mechanisms of protein binding.

-

Alanine Scanning Mutagenesis: The functional importance of specific residues in a protein interface is often probed experimentally using alanine scanning mutagenesis.[3] In this technique, individual amino acids are systematically replaced with alanine to determine their contribution to the binding energy. A significant loss of binding affinity upon mutation to alanine indicates that the original residue is part of a "hotspot."[3]

Tryptophan (Trp, W): The Versatile Anchor

Tryptophan is the largest of the 20 common amino acids, possessing a bulky indole side chain.[2] This unique structure allows it to participate in a wide range of non-covalent interactions, making it a key player in many protein-protein interfaces.[1][3][4] Tryptophan residues are frequently found in "hotspots" of binding energy.[3][5]

-

Hydrophobic and Aromatic Interactions: The large, nonpolar indole ring of tryptophan is a major contributor to the hydrophobic effect.[1] It can also engage in π-π stacking interactions with other aromatic residues like phenylalanine (Phe) and tyrosine (Tyr), as well as cation-π interactions with positively charged residues such as lysine (Lys) and arginine (Arg).[1][4]

-

Hydrogen Bonding: The nitrogen atom in the indole ring can act as a hydrogen bond donor, allowing tryptophan to form specific hydrogen bonds that contribute to binding affinity and specificity.

-

Structural Scaffolding: The rigid and bulky nature of the tryptophan side chain can provide a structural scaffold that helps to organize the local protein architecture, which is crucial for presenting other binding determinants in the correct orientation.[6] In some DNA-binding proteins, tryptophans form a hydrophobic core that stabilizes the helix-turn-helix motif.[6]

The Inferred Role of the this compound Motif

Based on the properties of its constituent amino acids, the this compound motif could contribute to protein-protein interactions in several ways:

-

"Hot Spot" Centered Motif: The central tryptophan residue, with its potential for strong hydrophobic and aromatic interactions, could serve as a binding energy hotspot.

-

Flanking Alanines for Optimal Positioning: The flanking alanine residues would provide a sterically non-intrusive environment, allowing the bulky tryptophan side chain to be optimally positioned for interaction with a binding partner. Their small size would also confer local flexibility to the backbone, potentially facilitating an induced-fit binding mechanism.

-

Hydrophobic Patch: The tripeptide as a whole would present a hydrophobic patch on the protein surface, which could be critical for burying a significant amount of nonpolar surface area upon complex formation.

Experimental Methodologies for Studying Protein-Protein Interactions

A variety of biophysical and biochemical techniques are employed to characterize the thermodynamics, kinetics, and structural details of protein-protein interactions.

1. Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat changes that occur upon the binding of two molecules. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[7][8]

-

Experimental Protocol:

-

A solution of one protein (the "ligand") is placed in the injection syringe.

-

A solution of the binding partner (the "macromolecule") is placed in the sample cell.

-

The ligand is injected into the sample cell in small, precise aliquots.

-

The heat released or absorbed upon each injection is measured by a sensitive calorimeter.

-

The resulting data is plotted as heat change per injection versus the molar ratio of ligand to macromolecule.

-

The binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.[7]

-

2. Surface Plasmon Resonance (SPR)

-

Principle: SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.

-

Experimental Protocol:

-

One protein (the ligand) is immobilized on the surface of a sensor chip.

-

A solution containing the other protein (the analyte) is flowed over the sensor surface.

-

The association of the analyte to the ligand is monitored as an increase in the SPR signal over time.

-

A buffer solution is then flowed over the surface, and the dissociation of the analyte is monitored as a decrease in the SPR signal.

-

The resulting sensorgram (a plot of response units versus time) is analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

3. X-ray Crystallography

-

Principle: X-ray crystallography provides high-resolution, three-dimensional structural information of protein complexes. This allows for the precise visualization of the amino acid residues at the binding interface and the specific interactions they form.

-

Experimental Protocol:

-

The protein complex of interest is purified to a high degree.

-

The complex is crystallized by screening a wide range of conditions (e.g., pH, temperature, precipitant concentration).

-

The resulting crystals are exposed to a focused beam of X-rays.

-

The diffraction pattern of the X-rays is recorded.

-

The diffraction data is processed to generate an electron density map, which is then used to build an atomic model of the protein complex.

-

Visualization of a Hypothetical Protein-Protein Interaction Interface

The following diagram, generated using the DOT language, illustrates a conceptual model of a protein-protein interaction interface where a central tryptophan residue acts as a key binding "hotspot", flanked by other residues that contribute to the overall interaction.

Caption: Conceptual diagram of a protein-protein interaction interface.

Quantitative Data Summary

As specific experimental data for the this compound tripeptide in protein-protein interactions is not available, the following table presents representative thermodynamic data for general protein-protein interactions to provide context for the range of binding affinities and thermodynamic signatures observed.

| Interacting Proteins | Method | Kd (M) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Protease - Inhibitor | ITC | 1.0 x 10-8 | -10.9 | -8.5 | -2.4 |

| Antibody - Antigen | SPR | 5.0 x 10-9 | -11.3 | - | - |

| Signaling Protein A - Signaling Protein B | ITC | 2.5 x 10-7 | -9.0 | -12.2 | 3.2 |

Note: The values in this table are illustrative and represent typical ranges for protein-protein interactions. Actual values are specific to each interacting pair.

Conclusion

While the this compound tripeptide has not been extensively characterized as a specific recognition motif in protein-protein interactions, an analysis of its constituent amino acids provides a strong basis for inferring its potential role. The central, bulky, and versatile tryptophan residue is well-suited to act as a binding hotspot, while the flanking, small, and non-reactive alanine residues can provide the necessary structural context and flexibility for optimal interaction. The experimental methodologies outlined in this guide provide a robust framework for investigating the contribution of specific residues and motifs, like this compound, to the affinity and specificity of protein-protein interactions. Further research, potentially involving peptide-based binding studies or site-directed mutagenesis of proteins containing this motif, would be necessary to elucidate its precise functional role in molecular recognition. This understanding is critical for the rational design of therapeutics that aim to modulate protein-protein interactions for therapeutic benefit.

References

- 1. mdpi.com [mdpi.com]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of tryptophan repeats and flanking amino acids in Myb-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The thermodynamics of protein interactions with essential first row transition metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

The Metabolic Journey of Ala-Trp-Ala: A Technical Guide

This technical guide provides a comprehensive overview of the metabolic pathway of the tripeptide Alanine-Tryptophan-Alanine (Ala-Trp-Ala). Due to the limited direct research on this specific tripeptide, this guide synthesizes information from the metabolism of its constituent amino acids, Alanine and Tryptophan, and the general principles of peptide absorption and catabolism. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the metabolic fate of short-chain peptides.

Absorption and Transport

The initial step in the metabolic journey of orally administered this compound is its absorption in the small intestine. Tripeptides are primarily transported across the apical membrane of enterocytes by the proton-coupled peptide transporter 1 (PEPT1).[1][2] This high-capacity, low-affinity transporter couples the uptake of di- and tripeptides to the electrochemical proton gradient.[1]

Once inside the enterocytes, this compound can follow one of two primary paths:

-

Intracellular Hydrolysis: The tripeptide can be hydrolyzed by cytosolic peptidases into its constituent amino acids: two molecules of L-Alanine and one molecule of L-Tryptophan. These free amino acids then enter the portal circulation.

-

Transcellular Transport: A smaller fraction of the intact tripeptide may be transported across the basolateral membrane into the portal circulation.

The majority of short-chain peptides are hydrolyzed within the enterocytes.

Enzymatic Hydrolysis

The breakdown of this compound is catalyzed by various peptidases. Dipeptidyl peptidases (DPPs) are a class of enzymes that can cleave dipeptides from the N-terminus of peptides.[3][4] For instance, Dipeptidyl Peptidase IV (DPP-IV) is known to cleave peptides with Alanine or Proline at the penultimate position. It is plausible that similar enzymes are involved in the stepwise degradation of this compound.

The complete hydrolysis of this compound yields:

-

2 x L-Alanine

-

1 x L-Tryptophan

The metabolic fate of the tripeptide is subsequently determined by the individual metabolic pathways of these amino acids.

Metabolic Fate of Constituent Amino Acids

L-Alanine Metabolism

Alanine is a non-essential amino acid that plays a crucial role in the interplay between amino acid and carbohydrate metabolism.[5]

-

Transamination: The primary route of alanine catabolism is transamination, catalyzed by alanine aminotransferase (ALT), primarily in the liver.[6] In this reversible reaction, the amino group of alanine is transferred to α-ketoglutarate to form pyruvate and glutamate.

-

Glucose-Alanine Cycle: Alanine is a key component of the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues (like muscle) to the liver in a non-toxic form.[5] In muscle, glucose is metabolized to pyruvate, which can be transaminated to alanine. Alanine is then released into the bloodstream and taken up by the liver. In the liver, alanine is converted back to pyruvate, which can be used for gluconeogenesis to produce glucose. This newly formed glucose can then be released back into the circulation for use by peripheral tissues.

L-Tryptophan Metabolism

Tryptophan is an essential amino acid and a precursor for the synthesis of several important bioactive molecules. Over 95% of free tryptophan is metabolized through the kynurenine pathway.[7]

-

Kynurenine Pathway: This is the major catabolic route for tryptophan. The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) in the liver or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues.[8] Subsequent enzymatic reactions produce a series of metabolites, including kynurenine, kynurenic acid, quinolinic acid, and ultimately NAD+.[8][9]

-

Serotonin Pathway: A smaller but vital portion of tryptophan is hydroxylated by tryptophan hydroxylase to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to form the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[7] This pathway is particularly active in the brain and the gastrointestinal tract. Serotonin can be further metabolized to melatonin in the pineal gland.[7]

-

Indole Pathway: In the gut, microbial metabolism of tryptophan can lead to the production of indole and its derivatives, which can have various physiological effects.[7]

Quantitative Data

| Enzyme/Transporter | Substrate(s) | Km (mM) | Vmax or kcat | Tissue/Organism | Reference |

| Dipeptidyl Peptidase IV | Gly-Pro-p-nitroanilide | ~0.2 | - | Porcine Kidney | [4] |

| Dipeptidyl Peptidase II | Ala-Pro-pNA | - | - | Human | [3] |

| Alanine Aminotransferase (ALT1) | L-Alanine, 2-Oxoglutarate | - | - | Rat Liver | [6] |

| d-Ala Aminotransferase | d-Alanine | 0.422 | - | Pseudoalteromonas sp. | [10] |

Table 1: Enzyme and Transporter Kinetics. This table presents Michaelis-Menten constants (Km) for enzymes and transporters involved in peptide and amino acid metabolism. Data for specific this compound interactions is limited.

| Metabolite | Fluid/Tissue | Concentration Range (µM) | Species | Reference |

| Tryptophan (Total) | Plasma | 51.45 ± 10.47 | Human | [11] |

| Tryptophan (Total) | Serum | 60.52 ± 15.38 | Human | [11] |

| Kynurenine | Plasma | 1.82 ± 0.54 | Human | [11] |

| Kynurenine | Serum | 1.96 ± 0.51 | Human | [11] |

| β-Alanine | Plasma | Varies with dosage | Human | [12] |

Table 2: Metabolite Concentrations. This table provides typical concentration ranges for tryptophan and its metabolites in human plasma and serum.

Experimental Protocols

Protocol for Peptidase Activity Assay

This protocol is a general method for determining the activity of peptidases that can cleave a chromogenic or fluorogenic substrate.

Principle: The cleavage of a synthetic peptide substrate releases a chromophore or fluorophore, leading to a measurable change in absorbance or fluorescence, which is proportional to the enzyme activity.[13]

Materials:

-

Enzyme source (e.g., purified peptidase, cell lysate, tissue homogenate)

-

Chromogenic or fluorogenic peptide substrate (e.g., Gly-Pro-p-nitroanilide for DPP-IV)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[4]

-

Microplate reader (spectrophotometer or fluorometer)

-

96-well microplates

Procedure:

-

Prepare a stock solution of the peptide substrate in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of the enzyme source in assay buffer.

-

In a 96-well plate, add a defined volume of assay buffer.

-

Add the enzyme dilutions to the wells.

-

Initiate the reaction by adding the substrate solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance or fluorescence at regular intervals.

-

Calculate the rate of substrate hydrolysis from the linear portion of the reaction curve. One unit of enzyme activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Protocol for Cellular Uptake of Peptides

This protocol describes a method to quantify the uptake of a fluorescently labeled peptide into cultured cells.[14]

Principle: A fluorescently labeled peptide is incubated with cells. After incubation, the cells are washed to remove extracellular peptide, and the intracellular fluorescence is measured to quantify uptake.[14][15]

Materials:

-

Cultured cells (e.g., Caco-2 for intestinal absorption studies)

-

Fluorescently labeled peptide (e.g., with TMR, FITC)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Fluorometer or fluorescence microscope

Procedure:

-

Seed cells in a multi-well plate and grow to a confluent monolayer.

-

Remove the culture medium and wash the cells with PBS.

-

Add fresh medium containing the fluorescently labeled peptide at the desired concentration.

-

Incubate for a specific time period (e.g., 1-4 hours) at 37°C.

-

Remove the peptide-containing medium and wash the cells multiple times with ice-cold PBS to stop uptake and remove unbound peptide.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the fluorescence of the cell lysate using a fluorometer.

-

Quantify the protein content of the lysate (e.g., using a BCA assay) to normalize the fluorescence signal to the amount of cellular protein.

-

The uptake can be expressed as fluorescence intensity per milligram of protein.

Protocol for HPLC Analysis of Peptides and Amino Acids

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of peptides and amino acids.[16][17]

Principle: A sample containing a mixture of peptides and/or amino acids is injected into an HPLC system. The components of the mixture are separated based on their differential interactions with the stationary phase of the column as they are carried through by the mobile phase. Reversed-phase HPLC is commonly used for this purpose.[18]

Materials:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase column (e.g., C18)

-

Mobile phase A (e.g., 0.1% trifluoroacetic acid in water)

-

Mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile)

-

Peptide and amino acid standards

-

Sample for analysis (e.g., plasma, cell lysate)

Procedure:

-

Sample Preparation: Deproteinate biological samples (e.g., by precipitation with acetonitrile or trichloroacetic acid) and centrifuge to remove precipitated proteins.

-

Standard Preparation: Prepare a series of standard solutions of the peptides and amino acids of interest at known concentrations.

-

Chromatographic Separation:

-

Equilibrate the HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B).

-

Inject a fixed volume of the prepared sample or standard.

-

Elute the analytes using a gradient of increasing concentration of mobile phase B. The gradient profile will depend on the specific analytes being separated.

-

Monitor the column effluent with the detector at an appropriate wavelength (e.g., 214 nm for the peptide bond, or specific wavelengths for fluorescently derivatized amino acids).

-

-

Data Analysis:

-

Identify the peaks in the chromatogram by comparing their retention times to those of the standards.

-